molecular formula C7H9N3OS B249877 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one

2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B249877
M. Wt: 183.23 g/mol
InChI Key: MEJJJEZOFIJYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one: is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one typically involves the reaction of appropriate pyrimidine derivatives with thiol-containing reagents. One common method involves the reaction of 2,4-dichloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, it is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .

Medicine: In medicine, 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one is investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects. For example, its interaction with cyclin-dependent kinases (CDKs) can result in the inhibition of cell cycle progression, making it a potential anticancer agent .

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N3OS/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H2,(H3,8,9,10,11,12)

InChI Key

MEJJJEZOFIJYLD-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(NC1)NC(=NC2=O)S

SMILES

C1CC2=C(NC1)NC(=S)NC2=O

Canonical SMILES

C1CC2=C(NC1)NC(=S)NC2=O

Origin of Product

United States

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